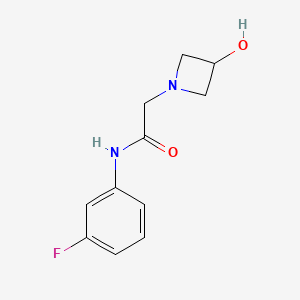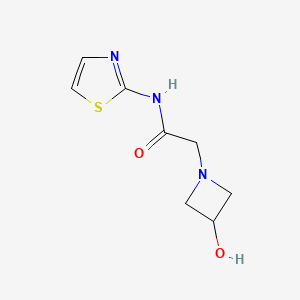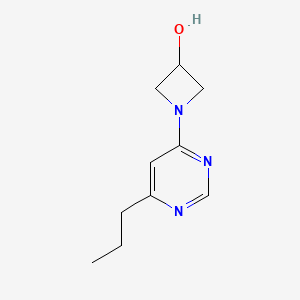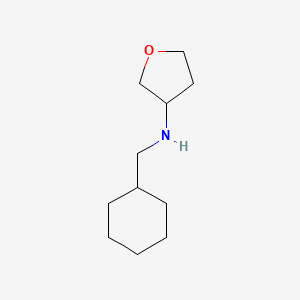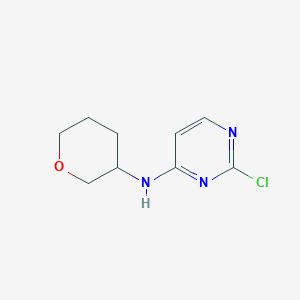
2-氯-N-(氧杂环己烷-3-基)嘧啶-4-胺
描述
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O . It is a pyrimidine analogue with potential antineoplastic activity.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chloro group attached to the second position of the pyrimidine ring and an oxan-3-yl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a powder at room temperature . Its molecular weight is 255.75 . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用
抗结核药物
嘧啶衍生物,包括2-氯-N-(氧杂环己烷-3-基)嘧啶-4-胺,已被探索用于其作为抗结核药物的潜力。这些化合物已被合成并测试了它们对结核分枝杆菌的活性。这些衍生物的构效关系提供了对 7-脱氮嘌呤环 C-4 位不同取代基贡献的见解。 其中一些化合物已显示出有希望的最低抑菌浓度 (MIC) 值,表明它们在开发新型抗结核药物方面的潜力 .
癌症治疗中的激酶抑制剂
该化合物也是合成新型衍生物的一部分,这些衍生物作为多靶点激酶抑制剂发挥作用。这些抑制剂在癌症治疗中至关重要,因为它们可以干扰促进癌细胞增殖和存活的信号通路。具体而言,嘧啶的卤代衍生物已显示出对各种癌细胞系的细胞毒性作用,并具有诱导凋亡的潜力。 2-氯-N-(氧杂环己烷-3-基)嘧啶-4-胺中氯基的引入可以增强这些激酶抑制剂的效力和选择性 .
药物研发
在药物研发中,2-氯-N-(氧杂环己烷-3-基)嘧啶-4-胺的独特特性使其成为合成新型化合物的宝贵材料。其多功能性允许在创建新药方面具有多种应用,尤其是在针对需要在分子水平上干预的疾病时。 该化合物能够被修饰并掺入更大、更复杂的结构中,使其成为开发新型治疗剂的重要参与者.
作用机制
Target of Action
The primary target of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the normal function of the enzyme, leading to disruption in the biosynthesis of fatty acids
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of cell membrane formation and function in microorganisms, leading to their death.
Result of Action
The result of the action of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the inhibition of growth in certain microorganisms. It has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
未来方向
生化分析
Biochemical Properties
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, transferases, hydrolases, lyases, and isomerases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and thereby affecting metabolic processes.
Cellular Effects
The effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner . This indicates its potential as a therapeutic agent in cancer treatment by targeting specific cellular processes.
Molecular Mechanism
At the molecular level, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . This interaction influences lipid biosynthesis and energy production in cells.
Transport and Distribution
The transport and distribution of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWBGPILUISCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)
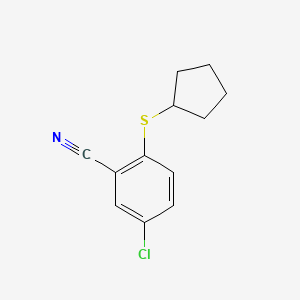
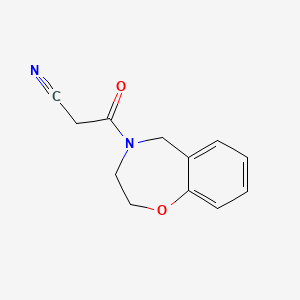
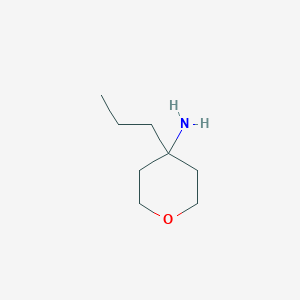

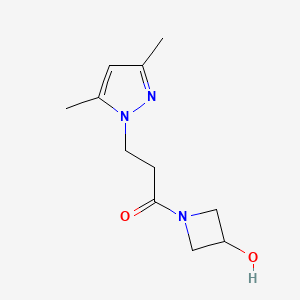
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
